molecular formula C13H16N4O6S B13841040 3-Desmethyl Trimethoprim Sulfate

3-Desmethyl Trimethoprim Sulfate

Cat. No.: B13841040
M. Wt: 356.36 g/mol
InChI Key: VGGZAVHUTMHRDE-UHFFFAOYSA-N
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Description

3-Desmethyl Trimethoprim Sulfate is a derivative of trimethoprim, an antibiotic commonly used to treat bacterial infections This compound is formed through the demethylation of trimethoprim, resulting in the removal of a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Desmethyl Trimethoprim Sulfate typically involves the demethylation of trimethoprim. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Desmethyl Trimethoprim Sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it back to its parent compound, trimethoprim.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate trimethoprim.

Scientific Research Applications

3-Desmethyl Trimethoprim Sulfate has several scientific research applications:

    Environmental Science: It is studied for its role in the biodegradation of antibiotics in the environment.

    Pharmacology: Research focuses on its potential as an antibacterial agent and its interactions with bacterial enzymes.

    Chemistry: It is used as a model compound to study demethylation reactions and the effects of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of 3-Desmethyl Trimethoprim Sulfate involves the inhibition of bacterial dihydrofolate reductase (DHFR), similar to trimethoprim. By inhibiting this enzyme, the compound prevents the synthesis of tetrahydrofolic acid (THF), which is essential for bacterial DNA and protein synthesis . This leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: The parent compound, which also inhibits DHFR but has a methyl group that 3-Desmethyl Trimethoprim Sulfate lacks.

    Pyrimethamine: Another antifolate compound used to treat parasitic infections, structurally similar to trimethoprim.

    Methotrexate: A chemotherapeutic agent that also inhibits DHFR but is used primarily in cancer treatment.

Uniqueness

This compound is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound. Its role in environmental degradation of antibiotics also sets it apart from other similar compounds .

Properties

Molecular Formula

C13H16N4O6S

Molecular Weight

356.36 g/mol

IUPAC Name

[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl] hydrogen sulfate

InChI

InChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(11(9)22-2)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17)

InChI Key

VGGZAVHUTMHRDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OS(=O)(=O)O)OC

Origin of Product

United States

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